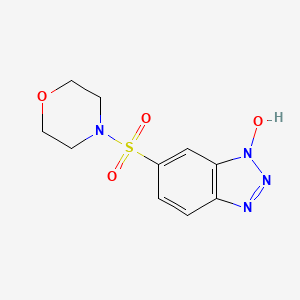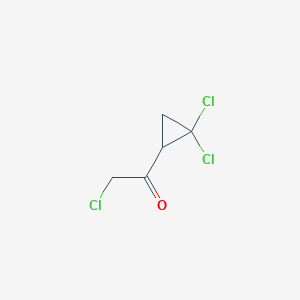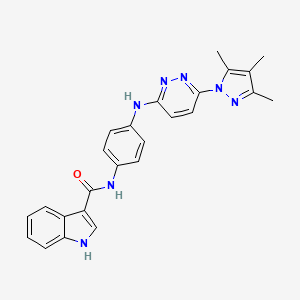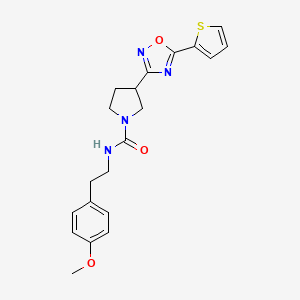
6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol
Overview
Description
Morpholine-4-sulfonyl chloride is a halogenated organic compound . It’s used as an anticancer agent and has shown potent antibacterial activity against human pathogens such as Helicobacter pylori and Staphylococcus aureus . It’s also known to be a coagulant agent, which means it helps the blood clot .
Synthesis Analysis
Morpholines, including morpholine-4-sulfonyl chloride, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular weight of morpholine-4-sulfonyl chloride is 185.63 . Its InChI code is 1S/C4H8ClNO3S/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2 .Chemical Reactions Analysis
Morpholines can be synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .Physical And Chemical Properties Analysis
Morpholine-4-sulfonyl chloride is a colorless liquid with a weak, ammonia- or fish-like odor . It has a molecular weight of 185.63 . It’s stable under normal conditions and does not decompose below its melting point .Scientific Research Applications
Enzymatic and Biological Activity
One of the key applications of sulfonamide compounds, which include 6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol, is their role in inhibiting various enzymes, thereby influencing biological activities. Sulfonamide inhibitors are critical in therapy for bacterial infections and other microorganism-caused diseases. They also find applications as diuretics, carbonic anhydrase inhibitors, and antiepileptics, highlighting their broad utility in medical and pharmaceutical fields (Gulcin & Taslimi, 2018).
Pharmacological Implications
The morpholine moiety, a part of 6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol, has been extensively studied for its pharmacological significance. Morpholine derivatives exhibit a broad spectrum of pharmacological activities, indicating their potential in developing novel therapeutic agents. These compounds are involved in various pharmacological activities, reflecting their importance in medicinal chemistry and drug design processes (Asif & Imran, 2019).
Environmental Impact and Health Implications
The widespread use of sulfonamides, including those related to 6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol, has led to their presence in the environment, posing potential risks to human health. These compounds, derived mainly from agricultural activities, can induce changes in microbial populations that may have hazardous health implications. This underscores the importance of understanding and mitigating the environmental impact of such chemicals (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Safety And Hazards
Morpholine-4-sulfonyl chloride is considered a skin and eye irritant, as well as a skin sensitizer . It’s recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
properties
IUPAC Name |
4-(3-hydroxybenzotriazol-5-yl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4S/c15-14-10-7-8(1-2-9(10)11-12-14)19(16,17)13-3-5-18-6-4-13/h1-2,7,15H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTKWKYMHRDNTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=NN3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301332833 | |
| Record name | 4-(3-hydroxybenzotriazol-5-yl)sulfonylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85199118 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(morpholine-4-sulfonyl)-1H-1,2,3-benzotriazol-1-ol | |
CAS RN |
571154-96-6 | |
| Record name | 4-(3-hydroxybenzotriazol-5-yl)sulfonylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301332833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2888357.png)



![methyl 4-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2888362.png)


![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2888368.png)



![(R)-(2,4-Dimethoxy-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2888376.png)
![7-Chloro-2-[(ethylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B2888377.png)
